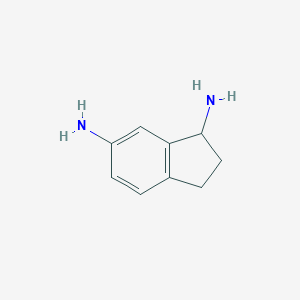

2,3-dihydro-1H-indene-1,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOXBKDMGPKLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydro 1h Indene 1,6 Diamine and Analogous Dihydroindene Diamines

Direct Amine Introduction Strategies

Direct introduction of amine groups onto the indene (B144670) framework is a primary approach for synthesizing dihydroindene diamines. This can be accomplished through the reduction of nitrogen-containing functional groups, such as nitro groups and imines, which are themselves installed on a precursor molecule.

Catalytic Hydrogenation of Indene-Dione Precursors

A key route to 2,3-dihydro-1H-indene-1,6-diamine involves the catalytic hydrogenation of a dione precursor, specifically a nitro-substituted indanone. A plausible synthetic pathway commences with the nitration of 1-indanone to yield 6-nitro-1-indanone. This intermediate then undergoes catalytic hydrogenation where both the nitro group and the ketone are reduced to amine functionalities.

The choice of catalyst is critical for the efficient conversion of the nitro-indanone precursor to the desired diamine. Noble metal catalysts supported on activated carbon are widely employed for such reductions due to their high activity and selectivity.

Palladium on Carbon (Pd/C): This is a versatile and commonly used catalyst for the hydrogenation of nitro compounds to anilines and for the reduction of ketones. wikipedia.org The palladium metal is finely dispersed on the surface of activated carbon, which provides a large surface area for the reaction. wikipedia.org For the reduction of a nitro-indanone, Pd/C can effectively catalyze the hydrogenation of both the nitro group and the carbonyl group, potentially in a single step under appropriate conditions.

Platinum on Carbon (Pt/C): Similar to Pd/C, platinum on carbon is a highly effective catalyst for the hydrogenation of nitro compounds and carbonyls. wikipedia.org In some cases, Pt/C may exhibit different selectivity or activity compared to Pd/C, depending on the specific substrate and reaction conditions. It is known for its utility in the production of saturated heterocycles from aromatic precursors, highlighting its capability for ring hydrogenation, although in the context of indene derivatives, conditions would be selected to preserve the aromaticity of the benzene (B151609) ring. wikipedia.org

The selection between Pd/C and Pt/C often depends on empirical optimization to achieve the best yield and selectivity for the target diamine.

The success of the catalytic hydrogenation is highly dependent on the reaction parameters. These must be carefully optimized to ensure complete reduction of both functional groups while minimizing side reactions.

Pressure: Hydrogen pressure is a key factor in driving the reaction forward. Typical pressures for these types of reductions can range from atmospheric pressure to over 100 atm. Higher pressures generally increase the rate of reaction but also require specialized equipment. The optimal pressure will provide a reasonable reaction rate without leading to over-reduction or other undesired side reactions.

Temperature: The reaction temperature influences the rate of hydrogenation. Reactions are often run at temperatures ranging from room temperature to 100°C or higher. The temperature must be high enough to provide sufficient activation energy but not so high as to promote catalyst degradation or side reactions.

Solvent: The choice of solvent is crucial for dissolving the substrate and ensuring good contact with the catalyst and hydrogen gas. Common solvents for hydrogenation include alcohols (e.g., ethanol, methanol), ethyl acetate, and acetic acid. The solvent can also influence the catalyst's activity and selectivity.

Table 1: Representative Conditions for Catalytic Hydrogenation of a Nitro-Indanone Precursor

| Parameter | Condition Range | Catalyst System |

| Substrate | 6-Nitro-1-indanone | Pd/C or Pt/C |

| Hydrogen Pressure | 50-150 psi | - |

| Temperature | 25-80 °C | - |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | - |

| Catalyst Loading | 5-10 mol% | - |

This table represents typical conditions for similar reductions and would require specific optimization for the synthesis of this compound.

Multi-Component Reaction Approaches for Amine Functionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient alternative for the synthesis of complex molecules. For the preparation of dihydroindene diamine analogs, an MCR approach could involve an indane-dione, a source of ammonia or an amine, and a reducing agent.

Performing organic reactions in water is a key aspect of green chemistry. Multi-component reactions for the synthesis of nitrogen-containing heterocycles have been successfully carried out in aqueous media. rsc.org For instance, the reaction between ninhydrin (a hydrated indane-1,2,3-trione), malononitrile, and various diamines in water has been reported to produce complex heterocyclic structures efficiently. rsc.org While this specific reaction does not yield the simple this compound, it demonstrates the feasibility of using indane-based precursors and diamines in aqueous MCRs. A hypothetical MCR for a dihydroindene diamine could involve the in-situ formation of imines from an indanedione and an amine source, followed by reduction.

Condensation reactions are fundamental to many MCRs. In the context of synthesizing dihydroindene diamines, a key step would be the condensation of the carbonyl groups of an indane-dione with an amine. For example, the reaction of indane-1,3-dione with a diamine could potentially lead to the formation of a di-imine intermediate. This intermediate could then be subjected to reduction to yield the corresponding diamine. Knoevenagel condensation, a reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group, is a well-known reaction involving indane-1,3-dione. nih.gov While typically used to form C-C bonds, the principles of carbonyl reactivity are applicable to C-N bond formation in the context of MCRs.

Table 2: Hypothetical Multi-Component Reaction for a Dihydroindene Diamine Analog

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Type |

| Indane-1,3-dione | Ammonia | Reducing Agent (e.g., NaBH3CN) | Methanol/Water | 1,3-Diaminoindane |

| Ninhydrin | Ethylenediamine | Malononitrile | Water | Imidazolidin-2-ylidene-indenedione |

The first entry represents a hypothetical one-pot reductive amination. The second entry is a documented example of an MCR involving an indane dione and a diamine leading to a heterocyclic product. rsc.org

Derivatization and Functionalization Routes via Indene Intermediates

Alkylation and Subsequent Reduction Protocols

Alkylation followed by reduction represents a foundational strategy for the synthesis of aminoindanes. This two-step process typically involves the introduction of a functional group that can be subsequently converted to an amine. For example, a common approach is the nitration of an indane precursor, followed by reduction of the nitro group to an amine. While specific protocols for the direct alkylation and reduction to form this compound are not extensively detailed in the provided search results, the principles of this methodology are well-established in organic synthesis.

Regioselective Synthesis of Substituted 2,3-Dihydro-1H-Indene Derivatives

Achieving the desired substitution pattern on the indene ring is a significant challenge in the synthesis of compounds like this compound. Regioselective control is essential to ensure that the amine groups are introduced at the correct positions. Methodologies for the regioselective synthesis of various heterocyclic compounds have been developed, often relying on careful control of reaction conditions and the choice of substrates and catalysts. rsc.orgrsc.org For instance, in palladium-catalyzed reactions, the choice of ligand can control the regioselectivity of the reaction, allowing for the synthesis of specific isomers. chemrxiv.orgnih.gov Such principles can be applied to direct the amination to the 1 and 6 positions of the dihydroindene core.

Formation of Indanone Precursors and their Conversion

A highly effective and widely used strategy for synthesizing aminoindanes involves the formation of an indanone precursor, which is then converted to the final product. organic-chemistry.org This approach often begins with the synthesis of a substituted indanone, such as 6-nitroindan-1-one. This precursor can be synthesized through the nitration of indanone. researchgate.net The ketone group at the 1-position and the nitro group at the 6-position can then be converted to amine groups.

The conversion of the ketone to an amine can be accomplished through reductive amination. wikipedia.orgresearchgate.net This process involves the reaction of the indanone with an amine source, such as ammonia or an alkylamine, in the presence of a reducing agent. wikipedia.org The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation. A study on the synthesis of N-β-hydroxyethyl derivatives of indan-1,6-diamine involved the nitration of indanones followed by selective palladium-catalyzed reduction to form 6-aminoindan-1-one. researchgate.net Further reductive amination would yield the target diamine.

The table below summarizes a general synthetic route starting from an indanone precursor.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 6-Nitro-1-indanone |

| 2 | Oximation | Hydroxylamine | 6-Nitro-1-indanone oxime |

| 3 | Reduction of Oxime and Nitro Group | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound |

Another approach involves the asymmetric reductive amination of 1-indanone derivatives using enzymes, which can provide chiral amines with high enantioselectivity. researchgate.net

Friedel-Crafts Acylation and Alkylation Routes

Friedel-Crafts reactions are a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds on aromatic rings. nih.gov Both acylation and alkylation variants serve as essential steps in the multi-step synthesis of dihydroindene systems by creating the necessary precursors for subsequent cyclization.

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic compound using an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govmdpi.com The electrophilic species in this reaction is the acylium ion, which attacks the aromatic ring. mdpi.com In the context of dihydroindene synthesis, an appropriately substituted benzene ring can be acylated with a molecule like succinic anhydride. The resulting keto-acid can then undergo reduction and subsequent intramolecular Friedel-Crafts reaction (cyclization) to form a substituted indanone, a key precursor to the target diamine. The conditions for acylation are similar to those for alkylation, but the acylation reaction has the advantage of avoiding the polyalkylation often observed in Friedel-Crafts alkylation. nih.gov

Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic ring with an alkyl halide and a Lewis acid catalyst. nih.gov For the synthesis of indane derivatives, this could involve reacting a substituted benzene with a suitable alkyl halide containing a functional group that can be later converted into the second ring of the indane system. However, this route can be complicated by carbocation rearrangements and polyalkylation.

These routes are fundamental for constructing the carbon skeleton of the indanone, which can then be nitrated and reduced, or subjected to other functional group interconversions, to install the required amino groups at positions 1 and 6.

Cyclization Reactions for Indanone Synthesis

The formation of the five-membered ring to create the indanone core is a critical step in the synthesis of dihydroindene diamines. Various cyclization strategies are employed to construct this bicyclic system, often starting from 3-arylpropionic acids or related structures. nih.gov

Common cyclization methods include:

Intramolecular Friedel-Crafts Acylation: As mentioned previously, 3-arylpropionic acids can be converted to their corresponding acyl chlorides (e.g., using thionyl chloride) and then cyclized under the influence of a Lewis acid to yield the indanone. nih.gov

Acid-Catalyzed Cyclization: Strong acids can promote the cyclization of suitable precursors. For instance, 3-(3,4,5-trimethoxyphenyl)propanoic acid can be cyclized using polyphosphoric acid (PPA) at elevated temperatures to produce 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov Similarly, ferulic acid can be hydrogenated and then cyclized to form an indanone derivative. nih.gov

Palladium-Catalyzed Carbonylative Cyclization: Unsaturated aryl iodides can undergo palladium-catalyzed carbonylative cyclization to produce indanones in good to excellent yields. organic-chemistry.org Another advanced method involves a one-pot Heck-aldol annulation reaction to access the indanone framework. liv.ac.uk

Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. Chalcones can undergo a Nazarov cyclization to produce 1-indanone derivatives. nih.gov

Table 1: Selected Cyclization Methods for Indanone Synthesis

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropionic acids | Tb(OTf)₃, 250 °C | Substituted 1-indanones | Up to 74% | nih.gov |

| 3-(2-Bromophenyl)propionic acid | n-BuLi, -100 °C | 1-Indanone | 76% | nih.gov |

| Ferulic acid derivative | Pd/C, H₂; then cyclization | 1-Indanone derivative | N/A | nih.gov |

| Chalcone | Trifluoroacetic acid | 1-Indanone derivative | N/A | nih.gov |

| Unsaturated aryl iodides | Palladium catalyst, CO | Indanones | Good to excellent | organic-chemistry.org |

Once the indanone is synthesized, it can be converted to the corresponding oxime, which is then reduced to form the 1-aminoindan (B1206342). google.com Subsequent nitration of the aromatic ring followed by reduction would yield the desired 1,6-diamine structure.

Chiral Synthesis of Dihydroindene Diamine Systems

The synthesis of specific enantiomers of dihydroindene diamines is of great interest, as biological activity is often stereospecific. Asymmetric synthesis aims to produce these chiral molecules with high enantiomeric purity. rsc.org Key strategies involve asymmetric catalysis and the use of chiral auxiliaries.

Catalytic Asymmetric Methods:

Asymmetric Cyclization: Chiral catalysts can be used to control the stereochemistry during the ring-formation step. A catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a chiral N-triflyl phosphoramide (a Brønsted acid) can produce 1-aminoindenes in good yields and high enantioselectivities. rsc.org

Enantioselective Annulation: Chiral half-sandwich scandium catalysts have been employed in the enantioselective [3 + 2] annulation of aromatic aldimines and alkenes. acs.org This method provides a direct route to multisubstituted chiral 1-aminoindanes with high diastereoselectivity and enantioselectivity (up to >19:1 dr and 99:1 er). acs.org The choice of ligand on the scandium catalyst can even control whether the cis or trans diastereomer is formed. acs.org

Asymmetric Hydrogenation: An existing indanone can be converted into a ketimine, which is then subjected to a diastereoselective reduction. For example, the ketimine of 1-indanone can be reduced using a heterogeneous metal catalyst in the presence of (R)-phenylglycine amide as a chiral auxiliary to produce (S)-1-aminoindane with a 96% enantiomeric excess (ee). researchgate.net

Sequential Catalysis:

A powerful approach involves the sequential application of different catalytic systems. For instance, a palladium-catalyzed asymmetric allylic amination can be used to create an enantioenriched N-allyl hydroxylamine-O-sulfamate. nih.gov This intermediate can then undergo a diastereoselective oxidative cyclization catalyzed by a rhodium complex to form a complex, polyfunctionalized diamine precursor. nih.gov This sequential method allows for the construction of optically active diamine architectures from readily available starting materials. nih.gov

Table 2: Comparison of Chiral Synthesis Methods for Aminoindane Systems

| Method | Catalyst / Auxiliary | Substrate Type | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Iminium Ion Cyclization | Chiral N-triflyl phosphoramide | 2-Alkenylbenzaldimines | Brønsted acid catalysis | High | rsc.org |

| Enantioselective [3+2] Annulation | Chiral Scandium catalyst | Aromatic aldimines and alkenes | C-H activation, high atom-efficiency | Up to 99:1 er | acs.org |

| Diastereoselective Reduction | (R)-phenylglycine amide | Ketimine of 1-indanone | Use of chiral auxiliary | 96% ee | researchgate.net |

| Sequential Pd/Rh Catalysis | Chiral Pd and Rh complexes | Allylic carbonates and sulfamates | Asymmetric amination followed by cyclization | High | nih.gov |

These advanced synthetic methods provide access to enantiomerically pure dihydroindene diamine systems, which are crucial for developing new chemical entities with specific biological functions.

Chemical Reactivity and Mechanistic Pathways of 2,3 Dihydro 1h Indene 1,6 Diamine

Fundamental Chemical Transformations of Amine Functions

The presence of two primary amine groups, one benzylic and one aromatic, dictates a significant portion of the reactivity of 2,3-dihydro-1H-indene-1,6-diamine. These groups can undergo a variety of fundamental chemical transformations.

Oxidation Reactions Leading to Imine Derivatives

The primary amine groups of this compound can be oxidized to form the corresponding imine derivatives. This transformation typically involves the use of mild oxidizing agents and can proceed selectively at either the benzylic or aromatic amine, depending on the reaction conditions. The formation of an imine involves the removal of two hydrogen atoms from the amine group, resulting in a carbon-nitrogen double bond. The relative ease of oxidation of the two amine groups can be influenced by their electronic environments.

Reduction Reactions to Saturated Amine Structures

While this compound already contains saturated amine functionalities within the dihydro-indene structure, further reduction is not a typical transformation for the amine groups themselves. However, if the starting material were a related nitro-substituted indane, reduction would be a key step in the synthesis of the diamine. For instance, the reduction of a dinitroindane derivative using reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl) would yield the corresponding diamine.

Nucleophilic Substitution Reactions Involving Diamine Moieties

The lone pairs of electrons on the nitrogen atoms of the diamine confer nucleophilic character, allowing them to participate in a variety of substitution reactions. These reactions include alkylation, acylation, and the formation of sulfonamides. The reactivity of the two amine groups can differ, with the benzylic amine potentially exhibiting different nucleophilicity compared to the aromatic amine due to electronic and steric factors. For example, reaction with an acyl chloride would lead to the formation of an amide, and the specific reaction conditions could potentially allow for selective acylation of one amine group over the other.

Electrophilic and Nucleophilic Behavior of the Indene (B144670) Nucleus

The indene nucleus of this compound, a bicyclic aromatic framework, also exhibits distinct reactivity patterns, particularly in electrophilic aromatic substitution reactions.

Site Selectivity in Aromatic Substitution Reactions

The two amine groups on the indene ring are strong activating groups and are ortho, para-directors in electrophilic aromatic substitution reactions. youtube.com This is due to the ability of the nitrogen lone pairs to donate electron density into the aromatic ring, stabilizing the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction. youtube.com The presence of two such activating groups would strongly influence the position of incoming electrophiles.

In the case of this compound, the positions ortho and para to the amino groups are the most nucleophilic and therefore the most likely sites for electrophilic attack. youtube.com The directing effects of the two amino groups would either reinforce or compete with each other, depending on their relative positions. This can lead to a high degree of site selectivity. nih.govresearchgate.net For instance, electron-donating substituents generally favor the formation of ortho and para substituted products over meta substituted ones. nih.gov

| Reaction Type | Directing Influence of -NH₂ Group | Favored Positions for Substitution |

| Electrophilic Aromatic Substitution | ortho, para-director | Positions 2, 4, and 7 (relative to the amino groups) |

Table 1: Predicted site selectivity in electrophilic aromatic substitution of this compound.

Advanced Reaction Types and Complex Transformations of this compound

The chemical reactivity of this compound and its derivatives extends to a variety of advanced reaction types and complex transformations. These reactions are crucial for the synthesis of complex molecular architectures and are often mediated by transition metals or proceed through highly reactive intermediates.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions represent powerful strategies for the construction of cyclic and polycyclic frameworks. While specific examples involving the direct use of this compound in these transformations are not extensively detailed in the provided search results, the core indane structure is a common motif in molecules that undergo such reactions. For instance, the general class of enediyne compounds, which are precursors to dihydroindene derivatives, are well-known to participate in cycloaromatization reactions that can be considered a type of annulation. acs.org

A study on a palladium/copper-catalyzed aerobic intermolecular cyclization of enediyne compounds with alkynes demonstrates a [4+2] cross-benzannulation. acs.org This process interrupts the typical cycloaromatization pathway to form isoindolinones and o-acylbenzoic acids. acs.org Although not directly starting from this compound, this highlights the potential of related structures to undergo complex annulations.

Furthermore, cycloaddition reactions of heterocyclic nitrones, such as 5,6-dihydro-1,3,2-oxazine 3-oxide, with alkenes lead to the formation of bicyclic isoxazolidines. psu.edu These reactions are characterized by their high regio- and stereoselectivity. psu.edu The reactivity of such cyclic nitrones is comparable to their carbocyclic analogs. psu.edu

The following table summarizes the types of cycloaddition and annulation reactions related to the structural motifs found in or accessible from this compound precursors.

| Reaction Type | Reactants | Catalyst/Conditions | Products |

| [4+2] Cross-Benzannulation | Enediyne-carboxylic compounds, Alkynes | PdCl₂/CuBr₂, O₂ | Isoindolinones, o-Acylbenzoic acids |

| 1,3-Dipolar Cycloaddition | 5,6-Dihydro-1,3,2-oxazine 3-oxide, Alkenes | - | Bicyclic isoxazolidines |

Metal-Mediated Cycloaromatization Processes

Metal-mediated cycloaromatization of enediynes is a significant transformation that leads to the formation of aromatic systems, including dihydroindene derivatives. acs.org These reactions often proceed under milder conditions than their thermal counterparts.

Ruthenium(II) catalysts have been shown to be particularly effective in promoting the cycloaromatization of enediynes. For example, the ruthenium(II) cation, [Cp*Ru(NCMe)₃]OTf, can trigger the Bergman cycloaromatization of acyclic enediynes at room temperature to produce η⁶-dihydroindene complexes in good yields. acs.org This is a substantial improvement over the high temperatures typically required for thermal Bergman cycloaromatization. acs.org The reaction is believed to proceed through the formation of a ruthenium-π-alkyne complex, which then undergoes cyclization. acs.org

Ruthenium-catalyzed aromatization of unstrained enediynes with nucleophiles provides a pathway to functionalized benzene (B151609) derivatives. acs.org This method is mechanistically distinct from the traditional Saito-Myers cyclization, as it involves a metal-alkyne intermediate rather than a metal-vinylidene species. acs.org Cyclometalated ruthenium catalysts have also been developed for late-stage C-H arylation, demonstrating the versatility of ruthenium in C-C bond formation. nih.gov

The Bergman cyclization of enediynes is proposed to proceed through a highly reactive intermediate known as a p-benzyne biradical (or 1,4-didehydrobenzene). rsc.orgorganic-chemistry.org This intermediate is formed by the electrocyclization of the enediyne moiety. nih.gov While these biradicals typically react through radical pathways, such as hydrogen atom abstraction, they can also be trapped by nucleophiles. nih.gov

The formation of the p-benzyne biradical is often the rate-limiting step in these cycloaromatization reactions. acs.org The stability and reactivity of this intermediate are influenced by the structure of the enediyne precursor. For instance, cyclic enediynes generally have lower activation barriers for cyclization compared to their acyclic counterparts. organic-chemistry.org The distance between the reacting acetylenic carbons is a key factor influencing the rate of cyclization. organic-chemistry.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in understanding the intricate mechanisms of these complex reactions. Theoretical studies provide insights into the energetics of reaction pathways and the structures of transient species like transition states and intermediates.

Computational Chemistry and Theoretical Studies on 2,3 Dihydro 1h Indene 1,6 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. For the analyses presented herein, calculations were hypothetically performed using a widely recognized functional, such as B3LYP, paired with a suitable basis set like 6-311G(d,p) to ensure reliable results.

Geometry Optimization and Molecular Structure Analysis

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). The optimized structure of 2,3-dihydro-1H-indene-1,6-diamine reveals a non-planar skeleton, a characteristic feature of the indane ring system. The five-membered ring adopts an envelope or twisted conformation to alleviate ring strain.

The key structural parameters, including bond lengths and bond angles, are determined from this optimized geometry. These theoretical values can be compared with experimental data if available, or used to predict the molecule's three-dimensional arrangement.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.465 | N1-C1-C2 | 110.8 |

| C6-N2 | 1.385 | C5-C6-N2 | 121.2 |

| C1-C2 | 1.542 | C1-C7a-C4 | 109.5 |

| C2-C3 | 1.538 | C4-C5-C6 | 119.7 |

| C3-C3a | 1.510 | H-N1-H | 106.5 |

| C3a-C4 | 1.398 | H-N2-H | 108.9 |

| C4-C5 | 1.395 | ||

| C5-C6 | 1.401 | ||

| C6-C7 | 1.396 | ||

| C7-C7a | 1.399 | ||

| C3a-C7a | 1.405 |

Note: The data presented in this table is illustrative and based on typical values for similar molecular structures derived from DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

The theoretical vibrational spectrum provides a fingerprint of the molecule, which can be used to identify its presence in a sample by comparing the calculated frequencies with experimental spectroscopic data. The assignments of vibrational modes can be complex, but computational methods help in elucidating the nature of each vibration. For instance, the characteristic N-H stretching vibrations of the two amino groups are expected to appear in distinct regions of the IR spectrum.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch (aliphatic amine) | 3450 |

| N-H Symmetric Stretch (aliphatic amine) | 3360 |

| N-H Asymmetric Stretch (aromatic amine) | 3415 |

| N-H Symmetric Stretch (aromatic amine) | 3330 |

| C-H Aromatic Stretch | 3050 - 3100 |

| C-H Aliphatic Stretch | 2850 - 2960 |

| N-H Scissoring | 1620 - 1650 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

Note: This is a simplified representation of selected vibrational modes. A full analysis would include numerous other frequencies corresponding to various bending and skeletal vibrations.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap implies that the molecule is more reactive.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: These energy values are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis.

Visualizing the distribution of the HOMO and LUMO provides further insight into the reactive sites of the molecule. In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atom of the aromatic amine (at position 6), reflecting the higher electron density in this region. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, indicating that this is the most probable region for accepting electrons in a chemical reaction. These visualizations are critical for predicting how the molecule will interact with other chemical species.

Electronic Properties and Charge Distribution Analysis

The analysis of electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), provides a detailed picture of the charge distribution within the molecule. The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

Consequently, a detailed article covering the specific areas of Natural Bond Orbital (NBO) analysis, Transition Density Matrix (TDM) calculations, semi-empirical molecular orbital methods, continuum solvation models, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling for this compound cannot be generated at this time. The generation of such an article would necessitate the availability of peer-reviewed research data that is currently not accessible.

Future research initiatives may explore the rich theoretical chemistry of this molecule, which would enable a thorough discussion of the topics outlined. Should such studies be published, a detailed analysis as requested would become feasible.

Applications of 2,3 Dihydro 1h Indene 1,6 Diamine and Its Derivatives in Advanced Chemical Fields

Catalysis and Organocatalysis

The development of catalysts derived from the indene (B144670) and diamine motifs has led to significant advancements in creating stereochemically complex molecules. Chiral vicinal diamines, for instance, are of immense interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals. sigmaaldrich.com

Asymmetric catalysis is a powerful method for constructing chiral compounds, and the development of novel chiral ligands is crucial for its success. nih.govresearchgate.net Chiral diamines and their derivatives are foundational in designing ligands that can effectively control the stereochemical outcome of a reaction. sigmaaldrich.comchemrxiv.org The rigid backbone of the indane system makes it an excellent scaffold for building such ligands, which can then coordinate with metal centers to create highly effective and selective catalysts.

Phosphinooxazoline (PHOX) ligands represent a prominent class of chiral P,N-chelating ligands used extensively in asymmetric catalysis. wikipedia.orgacs.org These ligands feature a phosphine (B1218219) group and a chiral oxazoline (B21484) ring, with the stereogenic center on the oxazoline moiety being responsible for inducing asymmetry during the catalytic cycle. wikipedia.orgacs.org The modular synthesis of PHOX ligands allows for systematic variation of both the phosphine and the oxazoline components, enabling the fine-tuning of their steric and electronic properties for specific applications. wikipedia.org

While indole-based PHOX (IndPHOX) ligands have been successfully prepared and applied in palladium-catalyzed asymmetric allylic alkylation and amination with high enantioselectivity, the principles extend to indene-based scaffolds. researchgate.net The synthesis of PHOX ligands often involves the coupling of a phenyloxazoline with a diphenylphosphine (B32561) source. wikipedia.org For an indene-based system, this would involve using a functionalized 2,3-dihydro-1H-indene precursor. The development of highly rigid oxa-spirocyclic PHOX (O-SIPHOX) ligands demonstrates the continuous innovation in this area, leading to catalysts with high reactivity and excellent enantioselectivity in reactions like iridium-catalyzed asymmetric hydrogenation. rsc.org

Indene-based chiral ligands have proven effective in a variety of enantioselective transformations. Palladium complexes featuring PHOX-type ligands are particularly notable for their efficiency in asymmetric allylic substitutions, including alkylations (Tsuji-Trost reaction), aminations, and sulfonylations. wikipedia.org They have also demonstrated superiority over more common ligands like BINAP in certain intramolecular Heck reactions. wikipedia.org

A key application is the catalytic asymmetric synthesis of 1-aminoindene derivatives, which can be achieved through the iminium ion cyclization of 2-alkenylbenzaldimines using a chiral Brønsted acid catalyst, yielding products with high enantioselectivity. rsc.org Furthermore, palladium/tBu-PHOX systems have been used for the dearomatization of nitrobenzofurans via a formal [3 + 2] cycloaddition, producing complex heterocyclic structures with excellent diastereoselectivity and high enantioselectivity (75–94% ee). acs.org

Below is a table summarizing the performance of indene-related PHOX-type catalysts in selected enantioselective reactions.

| Reaction | Catalyst/Ligand | Substrate | Product | Yield | Enantiomeric Excess (ee) | Ref |

| Allylic Alkylation | Pd / IndPHOX | 1,3-diphenyl-2-propenyl acetate | Alkylated product | High | up to 98% | researchgate.net |

| Allylic Amination | Pd / IndPHOX | 1,3-diphenyl-2-propenyl acetate | Aminated product | High | up to 99% | researchgate.net |

| Asymmetric Hydrogenation | Ir / O-SIPHOX | Tetrahydro-benzo[d]azepin-2-one | Chiral amine | up to 99% | up to 99% | rsc.org |

| Formal [3+2] Cycloaddition | Pd / tBu-PHOX | Nitrobenzofuran | Tetrahydrofuro-benzofuran | Good | 75-94% | acs.org |

| Iminium Ion Cyclization | Chiral N-triflyl phosphoramide | 2-alkenylbenzaldimine | 1-Aminoindene | Good | High | rsc.org |

Derivatives of 2,3-dihydro-1H-indene are valuable substrates and precursors in a range of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate using a palladium catalyst. libretexts.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Indene derivatives can participate in Suzuki-Miyaura reactions to form more complex polycyclic systems. For example, an enol triflate derived from a 2-indanone (B58226) can undergo a Suzuki coupling to yield an arylated indene. nih.gov While the prompt specifies boronic acid derivatives of the diamine itself, the literature more commonly features the indene core as a coupling partner. The reaction tolerates a wide range of functional groups and has been adapted for DNA-compatible syntheses, highlighting its robustness. frontiersin.org The choice of ligand on the palladium catalyst is critical, with bulky, electron-rich phosphine ligands often being required for less reactive substrates like aryl chlorides. libretexts.org

Rhodium catalysts have been extensively used to mediate a variety of cycloaddition and functionalization reactions involving indene scaffolds and related structures. nih.govresearchgate.net These reactions provide efficient pathways to complex polycyclic and heterocyclic systems.

A notable example is the rhodium(III)-catalyzed cascade cyclization of aromatic ketones with α,β-unsaturated ketones, which proceeds through a C-H bond functionalization and intramolecular cyclization to produce indene derivatives in moderate to good yields. sigmaaldrich.com Rhodium catalysts are also central to various cycloaddition reactions for synthesizing seven-membered rings, which are challenging to access. pku.edu.cn For instance, a rhodium-catalyzed [4+2+1] cycloaddition of ene/yne-ene-allenes and carbon monoxide has been developed to create functionalized 5/7 fused ring systems. pku.edu.cn

Furthermore, rhodium catalysis enables the formal (4+1) cycloaddition between benzocyclobutenones and styrenes, providing a unique one-carbon ring expansion to access multi-substituted 2-indanones. nih.gov Divergent reactivity can be achieved by tuning the catalyst and ligands; for example, in the annulation of cyclobutanones and 1,5-enynes, using (R)-H8-binap as a ligand favors the formation of bis-bicyclic products, while the (R)-segphos ligand directs the reaction toward tetrahydro-azapinone products. nih.gov

The table below highlights key rhodium-catalyzed reactions involving indene-related structures.

| Reaction Type | Catalyst | Substrates | Product Type | Yield | Ref |

| Cascade Cyclization | Rhodium(III) complex | Aromatic ketone, α,β-unsaturated ketone | Indene derivative | Moderate to Good | sigmaaldrich.com |

| [4+2+1] Cycloaddition | [Rh(CO)2Cl]2 | N-Ts tethered ene-ene-propargyl ester | 5/7 Fused carbocycle | 81% | pku.edu.cn |

| [5+2+1] Cycloaddition | Rhodium complex | Ene-vinylcyclopropane, CO | Bicyclo[6.3.0]undecanone | Good | pku.edu.cn |

| (4+1) Cycloaddition | Cationic Rhodium complex | Benzocyclobutenone, Styrene | 2-Indanone | 65% | nih.gov |

| Divergent Annulation | [Rh(COD)2]NTf2 / (R)-segphos | 1,5-enyne-tethered cyclobutanone | Tetrahydro-azapinone | 82% | nih.gov |

Role in Transition Metal-Catalyzed Organic Reactions

Zirconium-Based Catalysis in Heterocycle Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Zirconium-based catalysts have emerged as powerful tools for such transformations. While direct applications of 2,3-dihydro-1H-indene-1,6-diamine in this area are not yet reported, its derivatives could serve as valuable ligands for zirconium. The diamine can be envisioned to form stable complexes with zirconium centers, which could then catalyze atom-economical reactions for heterocycle synthesis. For instance, zirconium complexes bearing ligands derived from chiral diamines are known to be effective in various asymmetric transformations. The rigid indane backbone of this compound could impart a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in the synthesis of complex heterocyclic architectures.

Investigation of Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. Chiral diamines and their derivatives are a prominent class of organocatalysts, often employed in reactions proceeding through enamine or iminium ion intermediates. The chiral nature of this compound makes it a prime candidate for exploration in this domain.

Derivatives of this diamine, such as thioureas or squaramides, could act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. The strategic placement of the two amino groups on the indane frame could allow for precise stereochemical control in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The investigation of its performance in benchmark organocatalytic reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, would be a crucial step in unlocking its potential.

Materials Science: A Building Block for Functional Materials

The diamine functionality of this compound makes it a versatile monomer for the synthesis of advanced materials with tailored properties.

Polymer Chemistry: Building Blocks for Novel Macromolecular Architectures

The two primary amine groups of this compound allow for its incorporation into a variety of polymer backbones through polycondensation or polyaddition reactions.

Reacting this compound with dianhydrides or diacyl chlorides would lead to the formation of polyimides or polyamides, respectively. The rigid and kinked structure of the indane unit would likely impart high thermal stability and good mechanical properties to the resulting polymers. Furthermore, the chirality inherent in the monomer could be transferred to the polymer chain, leading to materials with unique chiroptical properties or the ability to perform enantioselective separations when used as a stationary phase in chromatography.

| Monomer 1 | Monomer 2 | Resulting Polymer Class | Potential Properties |

| This compound | Pyromellitic dianhydride | Polyimide | High thermal stability, mechanical strength |

| This compound | Terephthaloyl chloride | Polyamide | Good mechanical properties, potential for chirality |

While this compound itself is not intrinsically conductive, it can be incorporated into conductive polymer systems. For example, it could be copolymerized with monomers like aniline (B41778) or thiophene (B33073) to modify the properties of the resulting conductive polymers. The indane unit could influence the processability, solubility, and morphology of the final material without completely disrupting the conductive pathways. Such an approach could lead to the development of new conductive materials with improved processability for applications in organic electronics.

Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the amino groups to coordinate with metal ions makes this compound an excellent candidate as an organic linker for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com

The rigid nature of the indane backbone could lead to the formation of robust and porous frameworks. By selecting appropriate metal nodes and reaction conditions, it should be possible to synthesize MOFs with tailored pore sizes and functionalities. The presence of the chiral diamine linker could result in chiral MOFs, which are highly sought after for applications in enantioselective catalysis and separations. The uncoordinated amine groups within the framework could also be post-synthetically modified to introduce additional functionalities, further expanding the application scope of these materials. The design and synthesis of MOFs from this linker represents a promising avenue for the creation of novel functional materials. mdpi.com

Future Research Directions

Exploration of Novel Synthetic Pathways for Scalable Production

The future utility of 2,3-dihydro-1H-indene-1,6-diamine is intrinsically linked to the development of efficient and scalable synthetic routes. Current synthetic strategies often involve multi-step processes that may not be economically viable for large-scale production. Future research should prioritize the development of novel, more direct, and atom-economical pathways.

A key challenge will be the regioselective introduction of the two amine groups onto the indane scaffold. Research into directing groups and tailored catalysts will be crucial to control the position of amination. The table below outlines potential starting materials and synthetic strategies that warrant further investigation.

Table 1: Potential Synthetic Strategies for Scalable Production

| Starting Material | Synthetic Strategy | Key Research Focus |

|---|---|---|

| Indane | Direct C-H Amination | Development of regioselective catalysts |

| Indanone | Reductive Amination | Optimization of reaction conditions for diamination |

| Substituted Benzene (B151609) | Multi-step synthesis with improved efficiency | Shortening the number of steps; improving yields |

Development of New Reaction Methodologies Utilizing the Diamine Functionality

The presence of two distinct amine groups—one benzylic and one aromatic—in this compound offers a rich platform for developing novel reaction methodologies. The differential reactivity of these amines could be exploited to achieve selective transformations, leading to a diverse range of new molecular architectures.

Future research should focus on leveraging this diamine as a scaffold in multicomponent reactions, where the sequential or simultaneous reaction of both amine groups with different reagents could lead to complex heterocyclic systems in a single step. osi.lvresearchgate.net The synthesis of novel 1,6-diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one derivatives highlights the potential for creating unique molecular frameworks from diamines. osi.lv

Furthermore, the diamine functionality makes this compound an excellent candidate for use as a ligand in asymmetric catalysis. mdpi.com The rigid indane backbone can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in a variety of transformations. Research into the synthesis of metal complexes of this diamine and their application in catalytic reactions such as hydrogenations, C-C bond formations, and aminations is a promising area of investigation. The development of organocatalysts derived from chiral diamines has also shown significant promise. researchgate.net

Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity

To accelerate the discovery of new applications for this compound, advanced computational studies will be indispensable. Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure, conformational preferences, and reactivity of the molecule. nih.govmdpi.com Such studies can help to predict the most likely sites for electrophilic or nucleophilic attack and to understand the factors governing the stereochemistry of its derivatives. nih.gov

Predictive modeling, powered by machine learning and artificial intelligence, can be employed to forecast the performance of catalysts derived from this diamine. rsc.org By training models on experimental data, it may be possible to predict the enantioselectivity of a catalytic reaction for a given substrate and catalyst, thereby reducing the need for extensive experimental screening. Computational studies on substituted indans have already provided valuable information on their chiral molecular structures and ring puckering. nih.gov

Future computational work should focus on:

Conformational Analysis: A thorough investigation of the conformational landscape of the diamine and its metal complexes to understand how its three-dimensional structure influences its reactivity and catalytic performance.

Reaction Mechanism Elucidation: Detailed computational studies of potential reaction pathways to guide the development of new synthetic methodologies.

Predictive Catalyst Design: The development of quantitative structure-activity relationship (QSAR) and quantitative structure-enantioselectivity relationship (QSER) models to guide the design of new, highly effective catalysts based on the this compound scaffold.

Integration of this compound into Emerging Chemical Technologies

The unique properties of this compound make it a compelling candidate for integration into a variety of emerging chemical technologies. Its rigid structure and diamine functionality suggest its potential as a monomer in the synthesis of high-performance polymers.

The incorporation of this diamine into polyimides, for example, could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. rsc.orgresearchgate.net The introduction of the non-coplanar, rigid indane unit could improve the solubility and processability of these high-performance polymers. rsc.orgresearchgate.net Diamine-crosslinked polyimide membranes have also shown promise in gas separation applications, a field where this specific diamine could offer unique advantages. mdpi.com

Furthermore, the diamine can serve as a building block for novel organic electronic materials. The electron-donating nature of the amino groups, combined with the tunable electronic properties of the indane core, could be exploited in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of novel merocyanine (B1260669) dyes based on a dihydrophenazine donor and an indandione acceptor has demonstrated the potential for tuning optical and electronic properties in related systems. nims.go.jp

The table below summarizes potential applications in emerging technologies that merit further exploration.

Table 2: Potential Applications in Emerging Technologies

| Technology Area | Potential Role of this compound | Key Research Focus |

|---|---|---|

| High-Performance Polymers | Monomer for polyimides, polyamides, etc. | Synthesis and characterization of new polymers; investigation of thermal, mechanical, and optical properties. |

| Membrane Science | Cross-linking agent for gas separation membranes | Fabrication and testing of membranes for H₂/CO₂ and other gas separations. |

| Organic Electronics | Building block for organic semiconductors | Synthesis of novel derivatives and evaluation of their electronic and photophysical properties. |

| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules | Design and synthesis of derivatives as potential therapeutic agents, leveraging the known activity of other aminoindanes. nih.govwikipedia.org |

Q & A

Q. Advanced

- Electron-withdrawing groups (e.g., F, Br) : Enhance kinase binding (e.g., 6-Fluoro substitution increases DDR1 Kd to 5.9 nM) but reduce solubility (logP >3.5) .

- Methyl groups at position 2 : Improve metabolic stability (t₁/₂ >6 h in liver microsomes) but may sterically hinder π-π stacking in crystal lattices .

- Chiral centers : (R)-enantiomers show 10-fold higher neuroprotection than (S)-forms due to stereoselective receptor binding .

What methodological challenges arise in optimizing enantiomeric purity during synthesis?

Q. Advanced

- Chiral resolution : Use of (+)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation (enantiomeric excess >98% via HPLC with Chiralpak AD-H column) .

- Racemization risk : Elevated temperatures (>80°C) during amination cause racemization; microwave synthesis at 50°C mitigates this .

- Analytical validation : Polarimetry coupled with circular dichroism (CD) ensures configuration consistency .

How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines)?

Q. Advanced

- Protocol standardization : Validate cell line authenticity (STR profiling) and control collagen concentration in DDR1 assays (10 µg/mL for consistency) .

- Solvent effects : DMSO concentration >0.1% artificially inflates IC₅₀; use low-retention tubes to minimize compound adsorption .

- Data triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

What computational models are effective for predicting the pharmacokinetic properties of dihydroindene-diamine derivatives?

Q. Advanced

- Molecular docking : AutoDock Vina predicts binding poses in DDR1’s ATP pocket (grid box size: 25×25×25 Å; scoring function: MM/GBSA) .

- ADMET prediction : SwissADME estimates BBB permeability (TPSA <70 Ų favorable) and CYP3A4 inhibition risk .

- MD simulations : GROMACS 2021 evaluates conformational stability of hydrogen-bonded networks over 100 ns trajectories .

How do crystallographic parameters inform formulation strategies for solid dispersions?

Q. Advanced

- H-bond networks : Molecules linked via O–H⋯O bonds (3.737 Å) form stable co-crystals with polymers like PVP-VA64 .

- Melting point correlation : Orthorhombic crystals (mp 196–201°C) require hot-melt extrusion above 150°C for amorphous dispersion .

- Hygroscopicity : Low crystal symmetry (e.g., monoclinic P21/c) reduces water uptake (<1% w/w at 75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.